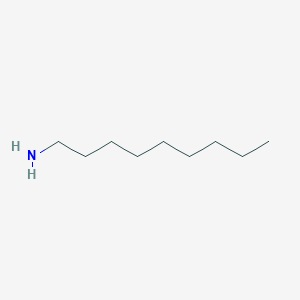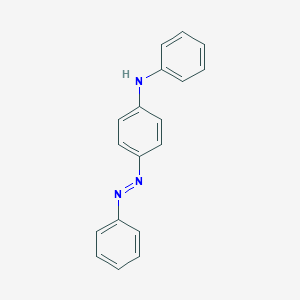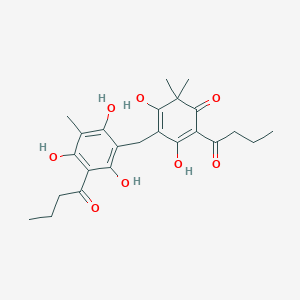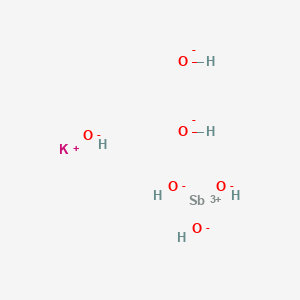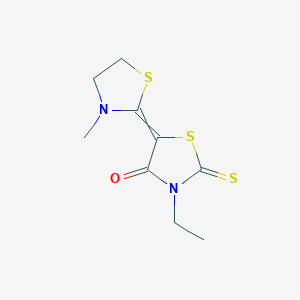
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of enzymes, DNA damage, and apoptosis induction. For instance, a study by Hua et al. (2016) reported that 4-Thiazolidinone derivatives induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway.
生化和生理效应
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been shown to exhibit several biochemical and physiological effects. For instance, a study by Wang et al. (2016) reported that 4-Thiazolidinone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Another study by Li et al. (2019) reported that 4-Thiazolidinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, one of the limitations of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments is its low solubility in water, which may limit its use in aqueous systems.
未来方向
There are several future directions for the research on 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-. One of the future directions is the synthesis of novel derivatives with improved biological activities. Another future direction is the investigation of the mechanism of action of 4-Thiazolidinone derivatives to better understand their biological activities. Additionally, the development of new synthetic methods for 4-Thiazolidinone derivatives may open up new avenues for their applications in various fields. Finally, the use of computational methods to design novel 4-Thiazolidinone derivatives may lead to the discovery of new compounds with potent biological activities.
Conclusion:
In conclusion, 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that exhibits a wide range of biological activities. Its potential applications in medicinal chemistry, agrochemicals, and materials science have made it an attractive target for research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- have been discussed in this paper. Further research on this compound may lead to the discovery of novel compounds with potent biological activities.
合成方法
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- involves the reaction between ethyl acetoacetate, 2-amino-3-methylthiazolidine, and carbon disulfide under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis of novel derivatives of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- and their biological activities. For instance, a study by Zhang et al. (2017) reported the synthesis of 4-Thiazolidinone derivatives with potent antitumor activity against human lung cancer cells.
属性
CAS 编号 |
10505-45-0 |
|---|---|
产品名称 |
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- |
分子式 |
C9H12N2OS3 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H12N2OS3/c1-3-11-7(12)6(15-9(11)13)8-10(2)4-5-14-8/h3-5H2,1-2H3 |
InChI 键 |
LLNMOYQUPSTPAA-SOFGYWHQSA-N |
手性 SMILES |
CCN1C(=O)/C(=C\2/N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
规范 SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
其他 CAS 编号 |
10505-45-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



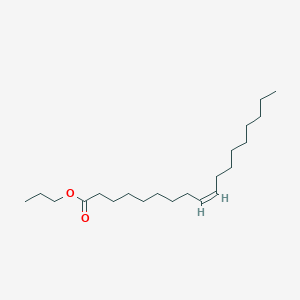
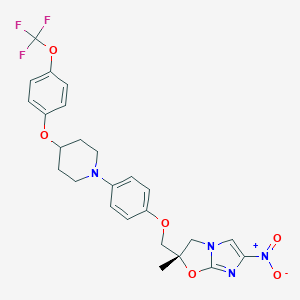

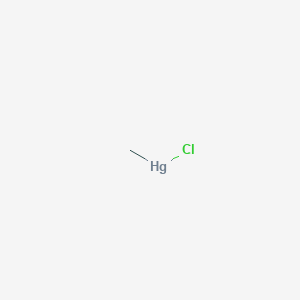
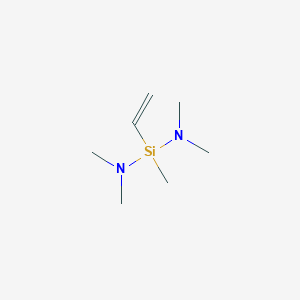
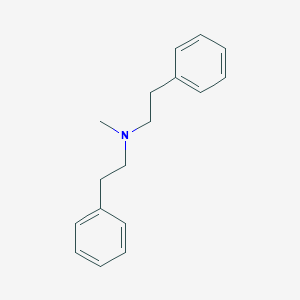
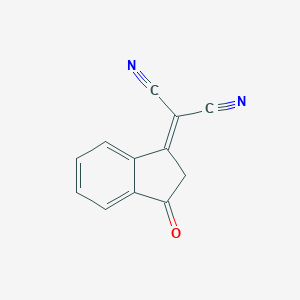
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
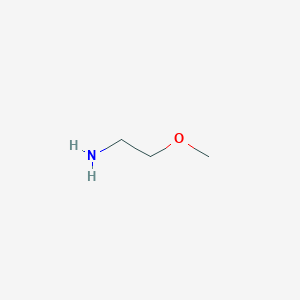
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
